
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a pentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium. This reaction allows for the coupling of aryl halides with boronic acids to form biaryl compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene is unique due to its specific arrangement of fluorine atoms and the presence of a pentyl group. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C23H19F5 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene |
InChI |
InChI=1S/C23H19F5/c1-2-3-4-5-14-6-7-19(20(26)8-14)15-11-21(27)23(22(28)12-15)16-9-17(24)13-18(25)10-16/h6-13H,2-5H2,1H3 |
Clave InChI |
SEFSHUKNGLUUBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC(=CC(=C3)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


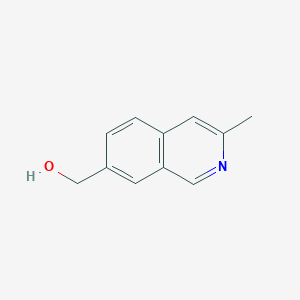

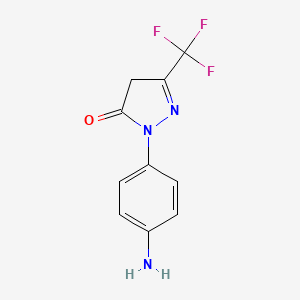
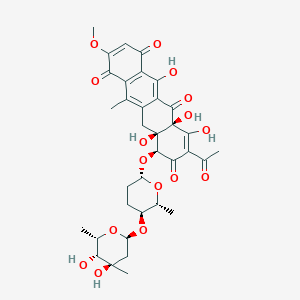
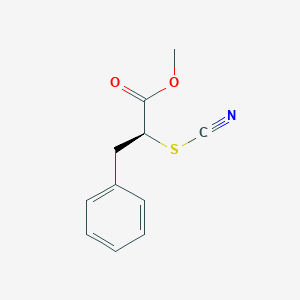
![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)


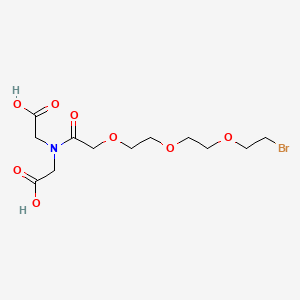
![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)


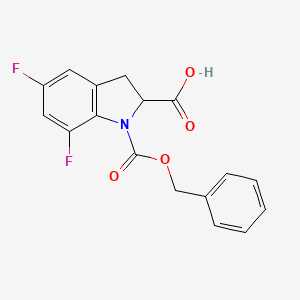
![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)
